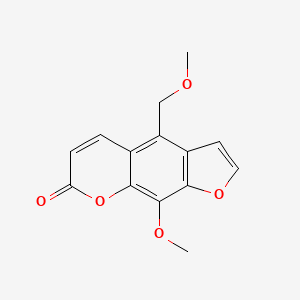
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furocoumarin core through cyclization reactions, followed by the introduction of methoxy and methoxymethyl groups via methylation reactions. Common reagents used in these reactions include methanol, methyl iodide, and strong bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as skin disorders and cancer.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. For example, its interaction with DNA can result in the formation of cross-links, inhibiting DNA replication and transcription, which is a mechanism often exploited in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Bergapten (5-Methoxypsoralen): Known for its use in phototherapy for skin disorders.
Imperatorin: Exhibits various biological activities, including anti-inflammatory and anticancer properties.
Heraclenin: Studied for its potential therapeutic effects and chemical properties.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
50639-52-6 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
9-methoxy-4-(methoxymethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O5/c1-16-7-10-8-3-4-11(15)19-13(8)14(17-2)12-9(10)5-6-18-12/h3-6H,7H2,1-2H3 |
InChI Key |
ADISAXBOSWJNRL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















